2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid is an organic compound with the molecular formula C12H12O9 It is characterized by a benzene ring substituted with three acetic acid groups through ether linkages
Mechanism of Action
Target of Action
It’s known that this compound can be used as a monomer to synthesize metal-organic frameworks (mofs) .
Mode of Action
It’s known that it can form complexes with metal ions, particularly cd(ii), to create a three-dimensional supramolecular framework . This complexation is likely due to the presence of carboxymethoxy groups in the compound, which can act as ligands and bind to metal ions .
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests it may interact with biochemical pathways involving these ions .
Result of Action
One study has shown that a cd(ii)-based complex constructed from this compound can be used to detect nitroaromatic compounds . The complex showed a good quenching effect on these compounds, particularly p-nitroaniline .
Action Environment
It’s known that the compound can be hydrothermally synthesized to form complexes with metal ions , suggesting that temperature could be a significant environmental factor influencing its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid typically involves the reaction of benzene-1,3,5-triol with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of benzene-1,3,5-triol are replaced by the chloroacetic acid groups, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene: Similar in structure but with different functional groups.
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid: A close analog with slight variations in the substitution pattern.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid is unique due to its specific substitution pattern and the presence of three acetic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLWOKOQNOVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445518 | |
Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-34-8 | |
Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.